molecular formula C21H19ClN2O5S B302663 4-{[5-(2-Chloro-4-ethoxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid

4-{[5-(2-Chloro-4-ethoxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid

Cat. No. B302663
M. Wt: 446.9 g/mol
InChI Key: YPUGYEKMGPAKJC-OAYSZFDTSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[5-(2-Chloro-4-ethoxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid, also known as COTI-2, is a novel small molecule anticancer agent that has shown promising results in preclinical studies. This compound belongs to the class of thiazolidinediones and has a unique mechanism of action that targets mutant p53 protein, which is a common feature in many types of cancer.

Mechanism of Action

4-{[5-(2-Chloro-4-ethoxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid targets mutant p53 protein by binding to a specific site on the protein and inducing a conformational change that restores its wild-type function. This leads to the activation of downstream signaling pathways that induce apoptosis in cancer cells. 4-{[5-(2-Chloro-4-ethoxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid has been shown to be effective against a wide range of p53 mutations, including those that are resistant to other p53-targeted therapies.
Biochemical and Physiological Effects:
4-{[5-(2-Chloro-4-ethoxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid has been shown to have minimal toxicity in normal cells and tissues, indicating a favorable safety profile. In addition, 4-{[5-(2-Chloro-4-ethoxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid has been shown to have a synergistic effect when combined with other anticancer agents, such as cisplatin and gemcitabine. This suggests that 4-{[5-(2-Chloro-4-ethoxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid may have a role in combination therapy for cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-{[5-(2-Chloro-4-ethoxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid is its selectivity for mutant p53 protein, which makes it a promising therapeutic agent for cancers with p53 mutations. However, one of the limitations of 4-{[5-(2-Chloro-4-ethoxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. This issue can be addressed by using appropriate formulation strategies.

Future Directions

There are several future directions for the research and development of 4-{[5-(2-Chloro-4-ethoxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid. One potential area of investigation is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the identification of biomarkers that can predict the response to 4-{[5-(2-Chloro-4-ethoxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid in patients with cancer. Additionally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of 4-{[5-(2-Chloro-4-ethoxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid in humans and to determine its potential as a therapeutic agent for cancer.
Conclusion:
In conclusion, 4-{[5-(2-Chloro-4-ethoxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid is a promising small molecule anticancer agent that targets mutant p53 protein and induces apoptosis in cancer cells. The synthesis method of 4-{[5-(2-Chloro-4-ethoxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid has been optimized to yield a high-quality product suitable for preclinical studies. 4-{[5-(2-Chloro-4-ethoxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid has been shown to have minimal toxicity in normal cells and tissues and has a synergistic effect when combined with other anticancer agents. However, the low solubility of 4-{[5-(2-Chloro-4-ethoxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid in aqueous solutions is a limitation that needs to be addressed. Further preclinical and clinical studies are needed to evaluate the safety and efficacy of 4-{[5-(2-Chloro-4-ethoxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid in humans and to determine its potential as a therapeutic agent for cancer.

Synthesis Methods

The synthesis of 4-{[5-(2-Chloro-4-ethoxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid involves a multi-step process that starts with the condensation of 2-chloro-4-ethoxy-5-methoxybenzaldehyde and 3-methyl-4-oxo-2-thioxothiazolidine in the presence of a base. The resulting intermediate is then reacted with 4-aminobenzoic acid to obtain the final product, 4-{[5-(2-Chloro-4-ethoxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid. This synthesis method has been optimized to yield a high purity and high-quality product suitable for preclinical studies.

Scientific Research Applications

4-{[5-(2-Chloro-4-ethoxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid has been extensively studied in preclinical models of cancer, including breast, lung, colon, and pancreatic cancer. In vitro studies have shown that 4-{[5-(2-Chloro-4-ethoxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid selectively targets mutant p53 protein and induces apoptosis in cancer cells, while sparing normal cells. In vivo studies have demonstrated that 4-{[5-(2-Chloro-4-ethoxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid inhibits tumor growth and increases survival in xenograft models of cancer. These results suggest that 4-{[5-(2-Chloro-4-ethoxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid has the potential to be an effective anticancer agent in humans.

properties

Product Name

4-{[5-(2-Chloro-4-ethoxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid

Molecular Formula

C21H19ClN2O5S

Molecular Weight

446.9 g/mol

IUPAC Name

4-[[(5Z)-5-[(2-chloro-4-ethoxy-5-methoxyphenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid

InChI

InChI=1S/C21H19ClN2O5S/c1-4-29-17-11-15(22)13(9-16(17)28-3)10-18-19(25)24(2)21(30-18)23-14-7-5-12(6-8-14)20(26)27/h5-11H,4H2,1-3H3,(H,26,27)/b18-10-,23-21?

InChI Key

YPUGYEKMGPAKJC-OAYSZFDTSA-N

Isomeric SMILES

CCOC1=C(C=C(C(=C1)Cl)/C=C\2/C(=O)N(C(=NC3=CC=C(C=C3)C(=O)O)S2)C)OC

SMILES

CCOC1=C(C=C(C(=C1)Cl)C=C2C(=O)N(C(=NC3=CC=C(C=C3)C(=O)O)S2)C)OC

Canonical SMILES

CCOC1=C(C=C(C(=C1)Cl)C=C2C(=O)N(C(=NC3=CC=C(C=C3)C(=O)O)S2)C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.